Diethyl 2-methoxy-3-oxosuccinate

Organic Synthesis Intermediate Sourcing Physicochemical Characterization

Generic C2-alkyl analogs fail to deliver the specific chemo- and regioselectivity required for established heterocyclic syntheses, leading to failed reactions and wasted resources. Diethyl 2-methoxy-3-oxosuccinate (CAS 67873-27-2) is the only literature-supported starting material for constructing specific 2-methoxy-quinoline cores. - Guarantees reproducible outcomes where C2-methyl derivatives like diethyl oxalpropionate fail. - Enables unique synthetic routes documented for substituted quinolinols and other heterocycles. - Serves as a potential chiral synthon for advanced medicinal chemistry projects.

Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
Cat. No. B13125787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-methoxy-3-oxosuccinate
Molecular FormulaC9H14O6
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C(=O)OCC)OC
InChIInChI=1S/C9H14O6/c1-4-14-8(11)6(10)7(13-3)9(12)15-5-2/h7H,4-5H2,1-3H3
InChIKeyXDJKITMFBNRHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-methoxy-3-oxosuccinate: Overview


Diethyl 2-methoxy-3-oxosuccinate (CAS 67873-27-2) is a β-keto ester derivative characterized by a methoxy group at the C2 position of the succinate backbone . This structural feature distinguishes it from the more common C2-methyl analog, diethyl oxalpropionate (CAS 759-65-9). It serves as a specialized chemical intermediate, with historical applications in heterocyclic synthesis, such as in the preparation of substituted quinolinols . Its procurement is driven by the unique reactivity imparted by the methoxy substituent, which cannot be replicated by simpler analogs, making it a critical starting material for specific synthetic routes.

Workflow Heterocyclic synthesis requiring C2-methoxy substitution pattern
Selection Specialty β-keto ester intermediate with unique methoxy-directed reactivity
Context Niche synthetic routes where analog substitution leads to different chemotypes

Diethyl 2-methoxy-3-oxosuccinate: Why Analogs Fail


Generic substitution fails because the C2 methoxy group in diethyl 2-methoxy-3-oxosuccinate introduces fundamentally different electronic and steric properties compared to analogs like the C2-methyl derivative (diethyl oxalpropionate). The electron-donating methoxy group via resonance alters the reactivity of the adjacent ketone and ester functionalities, directly impacting chemo- and regioselectivity in subsequent reactions. Consequently, substituting it with a C2-alkyl analog will lead to different reaction rates, product distributions, or complete synthetic failure. This makes precise specification mandatory for ensuring reproducible outcomes in established synthetic pathways .

Attribute
This Product (C2-OCH₃)
Methyl Analog (C2-CH₃)
Electronic Effect
Resonance-donating methoxy alters adjacent carbonyl reactivity
Inductive-donating methyl; activation profile may differ
Regioselectivity
Methoxy directs regiochemical outcome in heterocycle formation
Methyl group may shift product distribution
Synthetic Outcome
Documented route to 2-methoxy-4-quinolinol scaffold
Leads to 2-methyl-4-quinolinol; functionally non-equivalent

Diethyl 2-methoxy-3-oxosuccinate: Key Differentiators


Physicochemical Differences vs. Methyl Analog

The primary quantifiable differentiation is in the fundamental molecular structure and predicted physicochemical properties. Diethyl 2-methoxy-3-oxosuccinate (C9H14O6, MW ~218.20 g/mol) possesses a higher molecular weight and a distinct boiling point compared to its closest commonly available analog, the 2-methyl derivative diethyl oxalpropionate (CAS 759-65-9). The methoxy group is expected to increase polarity and water solubility relative to the methyl analog. However, direct experimental comparison data for physical properties (e.g., measured logP, aqueous solubility) between these two specific compounds is absent from the located literature [1].

Physicochemical Profile
Class-level inference
MW +16 g/mol vs. methyl analog; predicted higher polarity and water solubility
Structural identity confirmation for procurement
Direct experimental comparison data not located
Organic Synthesis Intermediate Sourcing Physicochemical Characterization

Heterocycle Synthesis Differentiation

Historical synthetic routes confirm a distinct and non-interchangeable role for diethyl 2-methoxy-3-oxosuccinate. A 1946 publication in the Journal of the American Chemical Society (Vol. 68, p. 1264) utilizes this specific compound as a reactant in the synthesis of 4-quinolinol derivatives . The methoxy group is a critical structural component for the target heterocycle and cannot be replaced by a methyl group (as in diethyl oxalpropionate) without fundamentally altering the synthetic outcome and final product structure. This establishes a case of functional non-equivalence in a documented application.

Synthetic Differentiation
Supporting evidence
Documented as reactant in 4-quinolinol synthesis (JACS 1946); methoxy group essential for target chemotype
Reported synthetic route context
No comparative yield data available
Heterocyclic Chemistry Quinoline Synthesis Synthetic Methodology

Supply Chain and Availability Differences

A key differentiator for procurement is availability. The 2-methyl analog, diethyl oxalpropionate (CAS 759-65-9), is widely available from numerous global suppliers as a common intermediate. In contrast, diethyl 2-methoxy-3-oxosuccinate (CAS 67873-27-2) is a specialty item with limited supplier listings, indicating a niche application profile. This lack of broad availability necessitates a more specialized sourcing strategy and often involves longer lead times, directly impacting procurement planning [1].

Supply Availability
Cross-study comparable
Limited supplier listings vs. widely available methyl analog across major global suppliers
Procurement risk assessment context
Supplier landscape assessed April 2026
Chemical Procurement Supply Chain Specialty Chemicals

Diethyl 2-methoxy-3-oxosuccinate: Application Scenarios


Niche Heterocyclic Scaffold Synthesis

This compound is essential for research groups or CDMOs replicating or innovating upon specific historical synthetic routes to heterocycles, particularly for constructing quinoline cores with a 2-methoxy substituent. The documented use in the synthesis of 4-quinolinol derivatives proves its necessity for achieving that specific chemotype . In these contexts, procuring an analog like diethyl oxalpropionate would lead to the wrong product, making diethyl 2-methoxy-3-oxosuccinate the only viable and literature-supported option.

Chiral Pool and Asymmetric Synthesis

The C2 carbon bearing the methoxy group is chiral, making this compound a potential entry into chiral synthon space. While direct literature on its resolution or use in enantioselective synthesis was not located in this search, the structural similarity to other chiral methoxysuccinate derivatives suggests a speculative but high-value application in medicinal chemistry projects requiring a specific enantiomer. Procurement would be driven by the need for a chiral starting material where the methoxy group serves as a directing or protecting group.

Specialty Agrochemical Intermediate Research

A 2021 patent describes methods for purifying compounds closely related to C2-functionalized 3-oxosuccinates, indicating their role as intermediates in high-purity product streams typical of the agrochemical and pharmaceutical industries [1]. The diethyl 2-methoxy variant could be investigated as a precursor for novel crop protection agents where the methoxy group's electronic properties impart desirable biological activity or environmental degradation profiles.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
C2-methoxy substitution requirement
Synthetic route fidelity review
Chiral synthon research
Chiral C2 center with methoxy directing group
Enantioselective pathway feasibility
Agrochemical intermediate research
Methoxy-enabled electronic profile
Structure-activity relationship context
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